Ro 22-8515
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Overview
Description
Ro 22-8515 is a chemical compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their anxiolytic, sedative, hypnotic, skeletal muscle relaxant, amnesic, and anticonvulsant effects . This compound is of interest due to its potential pharmacological properties and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ro 22-8515 typically involves the following steps:
- Formation of the pyrrolo3,4-Dbenzazepine core : This step involves the cyclization of appropriate precursors under controlled conditions.
- Chlorination : Introduction of chlorine atoms at specific positions on the benzene ring and the pyrrole ring.
- Purification : The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
- Batch or continuous flow reactors : To control reaction parameters such as temperature, pressure, and reaction time.
- Automated purification systems : To streamline the purification process and ensure consistency in product quality.
Chemical Reactions Analysis
Types of Reactions: Ro 22-8515 can undergo various chemical reactions, including:
- Oxidation : Conversion to more oxidized forms using oxidizing agents.
- Reduction : Reduction of specific functional groups using reducing agents.
- Substitution : Replacement of chlorine atoms with other substituents under appropriate conditions.
- Oxidizing agents : Such as potassium permanganate or hydrogen peroxide.
- Reducing agents : Such as lithium aluminum hydride or sodium borohydride.
- Substitution reagents : Such as nucleophiles (e.g., amines, thiols) under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example:
- Oxidation : Formation of more oxidized derivatives.
- Reduction : Formation of reduced derivatives with altered functional groups.
- Substitution : Formation of substituted derivatives with new functional groups replacing chlorine atoms.
Scientific Research Applications
Ro 22-8515 has several scientific research applications, including:
- Chemistry : As a precursor or intermediate in the synthesis of other complex molecules.
- Biology : Studying its effects on biological systems, including its interaction with receptors and enzymes.
- Medicine : Investigating its potential therapeutic effects, such as anxiolytic or anticonvulsant properties.
- Industry : Potential use in the development of new pharmaceuticals or chemical products.
Mechanism of Action
The mechanism of action of Ro 22-8515 involves its interaction with specific molecular targets, such as:
- GABA-A receptors : Enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) in the central nervous system, leading to anxiolytic and sedative effects.
- Ion channels : Modulating the activity of ion channels, which can affect neuronal excitability and neurotransmission.
Comparison with Similar Compounds
Similar Compounds:
- Diazepam : Another benzodiazepine with similar anxiolytic and sedative effects.
- Chlordiazepoxide : Known for its use in treating anxiety and alcohol withdrawal symptoms.
- Lorazepam : Commonly used for its anxiolytic and sedative properties.
Uniqueness: Ro 22-8515 is unique due to its specific chemical structure, which may confer distinct pharmacological properties compared to other benzodiazepines. Its unique substitution pattern and core structure may result in different binding affinities and effects on molecular targets.
Properties
CAS No. |
89052-67-5 |
---|---|
Molecular Formula |
C18H12Cl2N2O |
Molecular Weight |
343.2 g/mol |
IUPAC Name |
8-chloro-6-(2-chlorophenyl)-2,4-dihydro-1H-pyrrolo[3,4-d][2]benzazepin-3-one |
InChI |
InChI=1S/C18H12Cl2N2O/c19-10-5-6-11-13(7-10)17(12-3-1-2-4-16(12)20)21-9-15-14(11)8-22-18(15)23/h1-7H,8-9H2,(H,22,23) |
InChI Key |
HGIIXNGRZKUQIS-UHFFFAOYSA-N |
SMILES |
C1C2=C(CN=C(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4Cl)C(=O)N1 |
Canonical SMILES |
C1C2=C(CN=C(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4Cl)C(=O)N1 |
Appearance |
Solid powder |
Key on ui other cas no. |
89052-67-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
8-chloro-6-(2-chlorophenyl)-1,4-dihydropyrrolo(3,4-D)(2)benzazepin-3-(2H)one Ro 22-8515 Ro-22-8515 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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